
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. It has gained interest in the scientific community due to its potential to treat age-related growth hormone deficiency and muscle wasting disorders.
Mécanisme D'action
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid works by stimulating the release of GH and IGF-1 in the body through the activation of the ghrelin receptor. Ghrelin is a hormone that is produced in the stomach and stimulates appetite and the release of GH. By mimicking the effects of ghrelin, 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase GH and IGF-1 levels in the body.
Biochemical and physiological effects:
Studies have shown that 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid can increase lean body mass and muscle strength, improve bone density, and reduce body fat in elderly individuals. It has also been shown to improve sleep quality and cognitive function in older adults.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments is that it is a non-peptide compound, which makes it easier to synthesize and administer compared to peptide hormones like GH. However, due to its potential to stimulate the release of GH and IGF-1, it may be difficult to control for individual differences in hormone levels between study participants.
Orientations Futures
1. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for muscle wasting disorders in younger individuals.
2. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on bone density and fracture risk in postmenopausal women.
3. Studying the long-term effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on cognitive function and memory in elderly individuals.
4. Investigating the potential of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid as a treatment for chronic diseases such as heart failure and chronic obstructive pulmonary disease.
5. Exploring the effects of 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid on immune function and inflammation in older adults.
Conclusion:
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is a non-peptide growth hormone secretagogue that has potential therapeutic applications for age-related growth hormone deficiency, muscle wasting disorders, and other chronic diseases. Its mechanism of action involves the activation of the ghrelin receptor, which stimulates the release of GH and IGF-1 in the body. While there are advantages and limitations to using 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid in lab experiments, future research directions hold promise for further investigating its potential therapeutic applications.
Méthodes De Synthèse
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid is synthesized through a multistep process, starting with the reaction of 4-methoxybenzylamine with 3,4-dimethoxybenzyl chloride to form 2-(3,4-dimethoxyphenyl)ethylamine. This is then reacted with cyclohexanecarboxylic acid to form 2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications, including the treatment of age-related muscle wasting and growth hormone deficiency. It has also been investigated for its potential to improve bone density and cognitive function in elderly individuals.
Propriétés
Nom du produit |
2-((3,4-Dimethoxyphenethyl)carbamoyl)cyclohexanecarboxylic acid |
|---|---|
Formule moléculaire |
C18H25NO5 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
2-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-23-15-8-7-12(11-16(15)24-2)9-10-19-17(20)13-5-3-4-6-14(13)18(21)22/h7-8,11,13-14H,3-6,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
YWDCGKQJXZBZGP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)C2CCCCC2C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1E)-1-[[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinyl]methylidene]naphthalen-2-one](/img/structure/B241611.png)

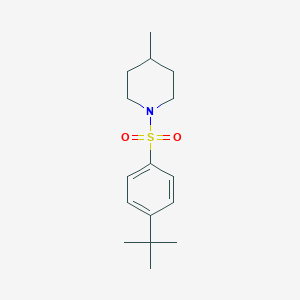
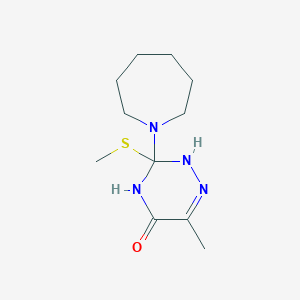
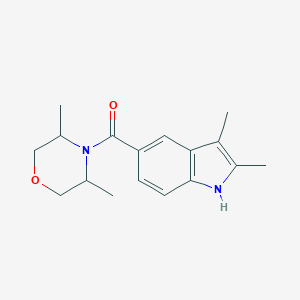
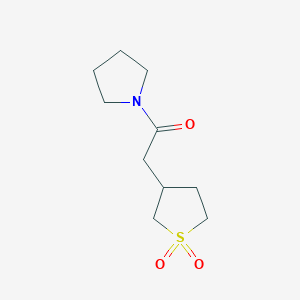
![7-Chloro-2-[3-(diethylamino)propyl]-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241624.png)


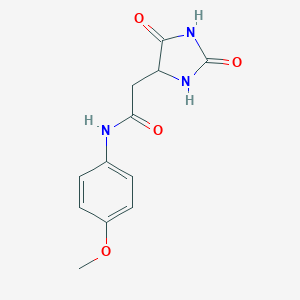

![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
